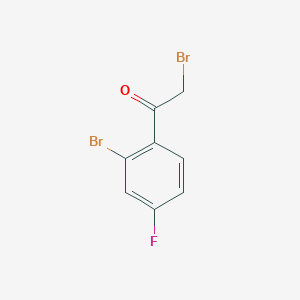

2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-bromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGCKWMUTQKRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619043 | |

| Record name | 2-Bromo-1-(2-bromo-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594810-90-9 | |

| Record name | 2-Bromo-1-(2-bromo-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 1 2 Bromo 4 Fluorophenyl Ethanone

Regioselective Halogenation Strategies for Acetophenone (B1666503) Backbones

Regioselective halogenation is fundamental in synthesizing complex aromatic ketones. The challenge lies in directing the halogen to a specific position on either the aliphatic side chain or the aromatic nucleus, while avoiding unwanted side reactions or the formation of isomeric byproducts. nih.gov The choice of brominating agent, catalyst, and reaction conditions determines the outcome of the halogenation. nih.govnih.gov

Alpha-Bromination Approaches to the Ethanone (B97240) Moiety

The introduction of a bromine atom at the carbon alpha to the carbonyl group (α-bromination) is a key transformation for producing valuable synthetic intermediates. researchgate.netshodhsagar.com These α-bromo ketones are precursors for a wide array of biologically active compounds. researchgate.netshodhsagar.com The synthesis of 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone would involve the α-bromination of a 2-bromo-4-fluoroacetophenone precursor.

N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination due to its ease of handling and selectivity compared to hazardous liquid bromine. researchgate.netshodhsagar.com The effectiveness of NBS is often enhanced by catalytic systems that can facilitate the reaction under milder conditions. researchgate.net Various catalysts have been explored to promote the α-bromination of acetophenones and related ketones.

Research has shown that catalysts such as ammonium (B1175870) acetate (B1210297) (NH₄OAc) can efficiently catalyze the α-bromination of acyclic ketones in carbon tetrachloride at reflux temperatures. rsc.orgresearchgate.net Other studies have utilized p-toluenesulfonic acid (PTSA) as a catalyst in solvents like acetonitrile. shodhsagar.com The use of solid-supported catalysts, such as acidic aluminum oxide (Al₂O₃), has also proven effective. In one study, α-bromination of aralkyl ketones containing deactivating groups was achieved with high yields using NBS and acidic Al₂O₃ in refluxing methanol. nih.gov This method highlights the potential for substrate-directed regioselectivity, where the catalyst and solvent system can favor either α-bromination or nuclear (aromatic ring) bromination. nih.gov

The choice of catalyst and conditions can be summarized in the following table:

Table 1: Catalytic Systems for NBS-Mediated Alpha-Bromination of Ketones| Catalyst | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Acidic Al₂O₃ | Methanol | Reflux | High yield of α-monobrominated product | nih.gov |

| Ammonium Acetate | Carbon Tetrachloride | 80 °C | Efficient bromination of acyclic ketones | rsc.orgresearchgate.net |

| p-Toluenesulfonic Acid | Acetonitrile | Reflux | High yield of α-bromoacetophenone | shodhsagar.com |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. researchgate.netresearchgate.net This technology has been successfully applied to the α-bromination of ketones with NBS. Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. researchgate.netnih.gov

A highly efficient method for the selective monobromination of aromatic carbonyl compounds uses NBS catalyzed by p-toluenesulfonic acid under microwave irradiation, with reactions often completing within 30 minutes. researchgate.netresearchgate.net Solvent-free microwave conditions have also been developed, offering an environmentally benign approach by eliminating the need for volatile organic solvents. researchgate.net These solvent-free reactions can provide excellent yields of α-brominated products with a simple work-up procedure. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Alpha-Bromination

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | NBS/PTSA, reflux | Several hours | Good | shodhsagar.com |

| Microwave | NBS/PTSA | < 30 minutes | High (e.g., 90%) | researchgate.netresearchgate.net |

| Microwave | NBS, solvent-free | Very short | Excellent | researchgate.net |

Aromatic Electrophilic Bromination for Controlled Halogenation of the Fluorophenyl Ring

The second crucial step in synthesizing this compound is the selective bromination of the fluorophenyl ring. This electrophilic aromatic substitution is complicated by the directing effects of the existing substituents: the fluorine atom and the bromoacetyl group. nbinno.com The fluorine at position 4 is an ortho-, para-director, while the acetyl (or bromoacetyl) group at position 1 is a deactivating meta-director. To achieve substitution at the C-2 position, reaction conditions must be carefully controlled to overcome these electronic influences.

Direct bromination of aromatic rings is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and enabling it to attack the aromatic ring. libretexts.orgmasterorganicchemistry.com For deactivated systems like fluorobenzene (B45895) derivatives, Lewis acid catalysis is essential to promote the substitution reaction. google.com

The primary challenge is achieving the correct regiochemistry. In the case of a 4-fluoroacetophenone precursor, the fluorine directs incoming electrophiles to the ortho position (C-3), while the meta-directing acetyl group also favors the C-3 position. Therefore, direct bromination of 4-fluoroacetophenone typically yields 3-bromo-4-fluoroacetophenone. To obtain the desired 2-bromo isomer, the directing power of the substituents must be manipulated, or an alternative strategy must be employed. Zirconium(IV) chloride has been noted as a catalyst for bromination, but its application often depends on the substrate, sometimes favoring benzylic bromination over aromatic ring bromination. nih.govresearchgate.net

Given the difficulty of achieving 2-bromo substitution via direct electrophilic attack on a 4-fluoroacetophenone precursor, indirect strategies are often necessary. These methods provide greater regiocontrol by activating a specific position on the aromatic ring towards bromination.

One powerful strategy is ortho-directed metalation . This involves using a directed metalation group (DMG) to guide a strong base (like an organolithium reagent) to deprotonate the ortho position. The resulting aryllithium or related organometallic species can then be quenched with an electrophilic bromine source (e.g., Br₂ or NBS) to install the bromine atom precisely at the desired location. While the acetyl group itself is not compatible with organolithium reagents, it can be temporarily converted into a protecting group that can act as a DMG.

Another approach involves altering the electronic nature of the ring through the use of specific catalysts or reaction media. For instance, studies on other aromatic systems have shown that acidic conditions can sometimes deactivate certain positions on an aromatic ring, allowing bromination to occur at an alternative, less-favored site. nih.gov The development of catalytic systems that enhance the electrophilicity of NBS via halogen bonding with Lewis basic additives under aqueous conditions represents another frontier for achieving highly regioselective aromatic bromination. nsf.gov Such advanced methods are critical for accessing complex substitution patterns like that found in this compound.

Sequential and Convergent Synthetic Routes to Construct the Dihaloaryl Ethanone Skeleton

The construction of the this compound skeleton can be approached through several synthetic strategies, primarily categorized as sequential and convergent routes. These methods involve the carefully orchestrated introduction of bromine and acetyl groups onto a fluorinated aromatic ring.

A plausible and common sequential approach begins with a readily available starting material, such as 4-fluoroacetophenone. nih.gov This route involves a two-step process: the initial bromination of the aromatic ring followed by the bromination of the α-carbon of the acetyl group.

Step 1: Aromatic Bromination

The first step is the electrophilic aromatic substitution of 4-fluoroacetophenone to introduce a bromine atom onto the aromatic ring. The fluorine atom is an ortho-, para-directing group, while the acetyl group is a meta-directing group. Due to the stronger activating and directing effect of the fluorine atom, the bromination is expected to occur at the position ortho to the fluorine and meta to the acetyl group, yielding 1-(2-bromo-4-fluorophenyl)ethanone. This reaction is typically carried out using a brominating agent such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). nbinno.com The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine and facilitating the attack by the aromatic ring. rsc.org

Step 2: α-Bromination

The second step involves the bromination of the methyl group of the newly formed 1-(2-bromo-4-fluorophenyl)ethanone. nih.gov This reaction, known as α-bromination, typically proceeds under acidic conditions or with the use of specific brominating agents like N-bromosuccinimide (NBS). shodhsagar.comscielo.br The presence of an acid catalyst facilitates the formation of the enol tautomer, which then reacts with the electrophilic bromine source. nih.gov The use of NBS is often preferred as it is a solid and safer to handle than liquid bromine. shodhsagar.com

Convergent synthetic strategies, on the other hand, involve the synthesis of separate fragments of the target molecule, which are then combined in a later step. For this compound, a potential convergent approach is the Friedel-Crafts acylation of a pre-brominated aromatic compound. sigmaaldrich.comorganic-chemistry.org This would involve reacting 1,3-dibromo-5-fluorobenzene (B75295) with bromoacetyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride. google.comyoutube.com The acylium ion generated from bromoacetyl chloride would then acylate the aromatic ring to directly form the target molecule. While potentially shorter, this route's feasibility depends on the availability and reactivity of the starting 1,3-dibromo-5-fluorobenzene.

The choice between a sequential and a convergent route often depends on factors such as the availability of starting materials, the desired purity of the product, and the scalability of the process.

Table 1: Comparison of Proposed Synthetic Routes for this compound

| Route | Starting Material(s) | Key Reactions | Potential Advantages | Potential Challenges |

| Sequential Route 1 | 4-Fluoroacetophenone | Electrophilic Aromatic Bromination, α-Bromination | Readily available starting material. | Potential for side products and purification challenges. |

| Sequential Route 2 | 4-Fluoroacetophenone | α-Bromination, Electrophilic Aromatic Bromination | May offer different regioselectivity. | Potential for competing reactions. |

| Convergent Route | 1,3-Dibromo-5-fluorobenzene, Bromoacetyl chloride | Friedel-Crafts Acylation | Potentially shorter route. | Availability and reactivity of starting materials. |

Green Chemistry Principles in the Synthesis of Halogenated Acetophenones

The synthesis of halogenated acetophenones, including this compound, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. In recent years, there has been a considerable push towards the adoption of green chemistry principles to develop more environmentally benign and sustainable synthetic processes. jctjournal.com

Solvent Selection and Optimization for Environmentally Benign Processes

One of the key principles of green chemistry is the use of safer solvents and the minimization of their use altogether. stanford.edu Traditional solvents for bromination reactions, such as chlorinated hydrocarbons and acetic acid, pose environmental and health risks. nih.govtecamgroup.com Research has therefore focused on identifying and optimizing greener alternatives.

Water is an ideal green solvent due to its non-toxic and non-flammable nature. jctjournal.com While organic substrates are often poorly soluble in water, the use of phase-transfer catalysts or performing reactions "on water" (where the reaction occurs at the interface of the organic substrate and water) have shown promise for the bromination of ketones. researchgate.net

Ionic liquids (ILs) have also emerged as promising green solvents for halogenation reactions. nih.govresearchgate.net Their low vapor pressure reduces air pollution, and their tunable properties can enhance reaction rates and selectivity. For instance, Brønsted-acidic ionic liquids can act as both the solvent and catalyst for the halogenation of aromatic ketones with N-halosuccinimides. nih.gov

Solvent-free reaction conditions represent an even greener approach, completely eliminating the need for a solvent. nih.gov Microwave-assisted solid-state reactions have been shown to be highly efficient for the bromination of acetophenones, often leading to shorter reaction times and higher yields. researchgate.netnih.govnih.gov For example, the use of boric acid as a catalyst under microwave irradiation and solvent-free conditions has been reported for the condensation of acetophenone derivatives. nih.govresearchgate.net

Table 2: Green Solvents for the Synthesis of Halogenated Acetophenones

| Solvent | Advantages | Challenges | Example Application |

| Water | Non-toxic, non-flammable, readily available. | Poor solubility of organic substrates. | "On water" bromination of ketones using H₂O₂-HBr. researchgate.net |

| Ionic Liquids | Low vapor pressure, tunable properties, potential for recycling. | Can be expensive, potential toxicity of some ILs. | Halogenation of aromatic ketones using N-halosuccinimides in Brønsted-acidic ILs. nih.gov |

| Solvent-Free | Eliminates solvent waste, can lead to faster reactions. | May not be suitable for all substrates, potential for localized overheating. | Microwave-assisted bromination of acetophenones with NBS and PTSA. researchgate.net |

Catalyst Development for Enhanced Reaction Efficiency and Reduced Waste

The development of efficient and recyclable catalysts is another cornerstone of green chemistry, aiming to reduce waste and improve the atom economy of chemical reactions. purkh.com In the synthesis of halogenated acetophenones, catalysts play a crucial role in activating the brominating agent and controlling the regioselectivity of the reaction.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and reused, minimizing catalyst waste. researchgate.net Various solid acid catalysts, such as zeolites and metal oxides, have been investigated for the bromination of aromatic compounds. nih.govresearchgate.net For example, an Fe₂O₃/zeolite catalyst system has been shown to be effective for the bromination of non-activated aromatic compounds. nih.gov

Metal-free catalytic systems are also being explored to avoid the environmental and health issues associated with heavy metal catalysts. researchgate.net For instance, an aerobic oxidative bromination of aryl ketones has been achieved using a recyclable 2-methylpyridinium nitrate (B79036) ionic liquid as the catalyst in water, with hydrobromic acid as the bromine source and molecular oxygen as the oxidant. This system demonstrates good efficiency and high atom economy.

Furthermore, the use of biocatalysts, such as enzymes, offers a highly selective and environmentally friendly approach to organic synthesis. While the direct enzymatic bromination of acetophenones is still an emerging area, the enantioselective microbial reduction of substituted acetophenones has been successfully demonstrated, highlighting the potential of biocatalysis in the synthesis of chiral halogenated intermediates. researchgate.net

The continuous development of novel catalytic systems that are highly active, selective, and recyclable is essential for the sustainable production of this compound and other important halogenated compounds.

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 1 2 Bromo 4 Fluorophenyl Ethanone

Nucleophilic Substitution Reactions at the α-Bromo Positionnbinno.cominnospk.com

The most prominent reaction pathway for α-haloketones is the nucleophilic substitution at the α-carbon. asianpubs.org The carbon atom attached to the bromine (the α-carbon) is highly electrophilic. This is due to the electron-withdrawing inductive effect of the adjacent carbonyl group and the bromine atom itself, which is a good leaving group. nbinno.com Consequently, the α-bromo group is readily displaced by a wide range of nucleophiles. This reaction is typically a bimolecular nucleophilic substitution (SN2) process. libretexts.orgorganic-chemistry.org The SN2 mechanism involves a backside attack by the nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon is a chiral center. libretexts.orgorganic-chemistry.org The rate of this reaction is dependent on the concentrations of both the α-bromoketone and the nucleophile. libretexts.org

Reactivity Profiling with Diverse Classes of Nucleophiles (e.g., Amines, Thiols)organic-chemistry.org

The α-bromo position of 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone is susceptible to attack by various nucleophiles. The reactivity depends on the nucleophile's strength, size, and the reaction conditions. Soft nucleophiles, such as thiols, and nitrogen-based nucleophiles, like amines, are particularly effective for this transformation.

Nitrogen Nucleophiles : Primary and secondary amines react readily to form α-amino ketones, which are important precursors for many biologically active molecules and ligands. organic-chemistry.orgnih.gov Ammonia (B1221849) can also be used, although overalkylation can be an issue. nih.gov

Sulfur Nucleophiles : Thiols and their corresponding thiolates are excellent, soft nucleophiles that react efficiently with α-bromoketones. asianpubs.orgnih.gov Thioamides and thioureas are crucial reagents in this class, particularly for the synthesis of heterocyclic systems like thiazoles. asianpubs.orgorganic-chemistry.org

Oxygen Nucleophiles : While alkoxides and hydroxides can act as nucleophiles, they are also strong bases. This can lead to competing elimination reactions or Favorskii rearrangement, especially in sterically hindered systems. up.ac.za Carboxylates can also be used to form α-acyloxy ketones.

Below is a table summarizing the expected reactivity of this compound with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Typical Product | General Reactivity/Notes |

|---|---|---|---|

| S-Nucleophiles | Thiol (R-SH), Thiourea (B124793) | α-Thio ketone, Thiazole (B1198619) precursor | High reactivity; often the preferred nucleophile for selective substitution. asianpubs.orgorganic-chemistry.org |

| N-Nucleophiles | Primary/Secondary Amine (RNH₂, R₂NH) | α-Amino ketone | Good reactivity; key reaction for pharmaceutical intermediates. organic-chemistry.orgnih.gov |

| O-Nucleophiles | Alkoxide (RO⁻), Carboxylate (RCOO⁻) | α-Alkoxy ketone, α-Acyloxy ketone | Moderate reactivity; potential for side reactions like elimination or rearrangement. up.ac.za |

| C-Nucleophiles | Enolates, Cyanide (CN⁻) | 1,4-Dicarbonyl compound, α-Cyano ketone | Reactivity is subject to steric hindrance and basicity of the nucleophile. |

Influence of Dual Halogen Substituents (Bromine and Fluorine) on Molecular Reactivityinnospk.comnbinno.com

The reactivity of this compound is significantly modulated by the presence and position of the three halogen atoms. The ortho-bromo and para-fluoro groups on the phenyl ring exert distinct electronic and steric effects that influence reactions at both the carbonyl carbon and the α-carbon. researchgate.netlibretexts.org

Electronic Effects and Inductive Properties of Halogens on Carbonyl Reactivitynbinno.comresearchgate.net

Both fluorine and bromine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect).

Fluorine (para-position) : As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bonds. nbinno.com This deactivation of the ring makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. Studies on para-substituted acetophenones have shown that electron-withdrawing groups increase the rate of reduction at the carbonyl group. nih.gov

Bromine (ortho-position) : The bromine atom at the ortho position also contributes a significant -I effect, further increasing the electrophilicity of the carbonyl carbon. researchgate.net

While halogens also possess an electron-donating resonance effect (+R effect) due to their lone pairs, this effect is generally weaker than their inductive effect. libretexts.org The +R effect primarily influences the ortho and para positions. In this molecule, the cumulative -I effects of both the para-fluoro and ortho-bromo substituents dominate, leading to a highly activated carbonyl group for nucleophilic addition reactions.

Steric Hindrance Considerations in Subsequent Reaction Processes

Steric hindrance plays a critical role in dictating the regioselectivity of reactions involving this compound. youtube.com The bromine atom in the ortho position of the phenyl ring is bulky and creates significant steric crowding around the carbonyl group. acs.org

This steric bulk has several consequences:

It can hinder the approach of large or bulky nucleophiles to the carbonyl carbon, potentially making the less-hindered α-carbon the preferred site of attack even for nucleophiles that might otherwise target the carbonyl. libretexts.orgreddit.com

It can influence the conformational equilibrium of the molecule. To minimize steric repulsion between the ortho-bromo substituent and the carbonyl oxygen, the acetyl group may be twisted out of the plane of the aromatic ring. acs.org Studies on other 2'-substituted acetophenones confirm that such steric interactions dictate a strong conformational preference. nih.gov

This steric shield can sometimes be synthetically useful, for instance, by preventing unwanted side reactions at the carbonyl, such as reduction, while allowing reactions at the more accessible α-position to proceed. acs.org

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Fluorine | para | Strong inductive withdrawal (-I) | Minimal | Increases electrophilicity of the carbonyl carbon. nih.gov |

| Bromine | ortho | Inductive withdrawal (-I) | Significant steric hindrance. acs.org | Increases carbonyl electrophilicity but sterically shields it from attack by bulky reagents. acs.org |

| Bromine | alpha (α) | Inductive withdrawal (-I); Good leaving group | Contributes to steric bulk at the reaction center. | Activates the α-carbon for SN2 substitution. nbinno.com |

Cyclization and Heterocyclic Annulation Reactions Facilitated by the Compound's Structureasianpubs.orgnih.gov

α-Haloketones are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds due to their bifunctional nature. asianpubs.orgnih.gov this compound, with its electrophilic α-carbon and carbonyl group, can react with dinucleophiles to form five- or six-membered rings.

A prominent example is the Hantzsch Thiazole Synthesis . organic-chemistry.org In this reaction, the α-bromoketone undergoes a condensation-cyclization reaction with a thiourea or thioamide. The mechanism proceeds as follows:

The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon and displacing the bromide leaving group to form an S-alkylated intermediate. asianpubs.org

The nitrogen atom of the intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon.

A subsequent dehydration step yields the final 2-aminothiazole (B372263) ring, which is substituted with the 2-bromo-4-fluorophenyl group at the 4-position. mdpi.comnih.gov

This reaction is a robust and widely used method for constructing the thiazole core, which is a common motif in many pharmaceutical agents. nih.gov The specific structure of this compound allows for the synthesis of thiazoles bearing the sterically hindered and electronically modified 2-bromo-4-fluorophenyl moiety, which could be valuable for developing new bioactive compounds. nbinno.comambeed.com

Beyond thiazoles, this compound is a potential precursor for other heterocycles, including:

Imidazoles : By reacting with amidines. nih.gov

Oxazoles : By reacting with amides. organic-chemistry.org

Furans and Pyrroles : Through reactions like the Feist-Benary furan (B31954) synthesis or Paal-Knorr synthesis after initial substitution. asianpubs.org

The utility of this compound in these annulation reactions highlights its importance as a versatile building block in medicinal and materials chemistry.

Formation of Bioactive Nitrogen-Containing Heterocycles (e.g., Imidazoles, Thiazoles, Pyridinium (B92312) Ylides)

The α-bromo ketone moiety in this compound is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles. These reactions typically proceed via nucleophilic substitution at the α-carbon, followed by cyclization.

Imidazoles: The Hantzsch imidazole (B134444) synthesis, a classic method for imidazole formation, can be adapted for this substrate. The reaction would involve the condensation of this compound with an amidine. The probable mechanism involves the initial N-alkylation of the amidine by the α-bromo ketone, followed by cyclization and dehydration to afford the substituted imidazole. The electronic nature of the substituents on the phenyl ring would modulate the electrophilicity of the carbonyl carbon and the benzylic carbon bearing the bromine, thereby affecting the reaction rate and yield.

Thiazoles: The Hantzsch thiazole synthesis is a widely employed method for constructing the thiazole ring. evitachem.com This reaction involves the condensation of an α-haloketone with a thioamide. nih.gov For this compound, the reaction with a primary thioamide would lead to the formation of a 2,4-disubstituted thiazole. The reaction mechanism is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the thiazole ring. The presence of the electron-withdrawing fluorine atom and the second bromine atom on the phenyl ring is expected to enhance the reactivity of the α-bromo ketone towards nucleophilic attack.

Table 1: Key Intermediates and Products in Heterocycle Synthesis

| Starting Material | Reagent | Heterocyclic Product |

|---|---|---|

| This compound | Amidine | Substituted Imidazole |

| This compound | Thioamide | Substituted Thiazole |

Pyridinium Ylides: The reaction of this compound with pyridine (B92270) would lead to the formation of a pyridinium salt. Subsequent treatment with a base would deprotonate the α-carbon, generating a stabilized pyridinium ylide. These ylides are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of more complex heterocyclic systems. The stability of the resulting ylide is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the substituted phenyl ring.

Design and Implementation of Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. The reactive nature of this compound makes it an ideal candidate for the design of novel MCRs.

One potential MCR strategy could involve a one-pot synthesis of highly substituted imidazoles. This could be achieved by combining this compound, an aldehyde, an amine, and a source of ammonia (e.g., ammonium (B1175870) acetate). This four-component reaction would proceed through a series of interconnected steps, likely involving the initial formation of an α-amino ketone intermediate, which then condenses with the aldehyde and ammonia to form the imidazole ring.

Another plausible MCR could be a modification of the Hantzsch synthesis for the preparation of complex thiazoles. For instance, a one-pot reaction of this compound, a thioamide, and another functionalized component could lead to the rapid assembly of diverse thiazole derivatives. The specific design of the MCR would depend on the desired substitution pattern and the reactivity of the chosen components. The development of such MCRs would be highly valuable for the generation of libraries of novel heterocyclic compounds for biological screening.

Table 2: Potential Multi-Component Reactions

| Reaction Type | Components | Potential Product |

|---|---|---|

| Imidazole Synthesis | This compound, Aldehyde, Amine, Ammonium Acetate (B1210297) | Highly Substituted Imidazole |

Spectroscopic and Diffraction Studies for Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR for Probing Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic compounds. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the respective nuclei. For acetophenone (B1666503) derivatives, the signals corresponding to the aromatic protons and carbons, as well as the α-carbon and its attached protons, are of particular interest.

While specific data for 2-bromo-1-(2-bromo-4-fluorophenyl)ethanone is scarce, data for the analog 2-bromo-1-(4-fluorophenyl)ethanone offers valuable comparative insights.

Table 1: Representative ¹H and ¹³C NMR Data for 2-bromo-1-(4-fluorophenyl)ethanone Note: This data is for an analog compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 4.45 | s | -CH₂Br |

| ¹H | 7.10-7.20 | t, J = 8.6 Hz | Ar-H (meta to C=O) |

| ¹H | 7.95-8.05 | dd, J = 8.8, 5.4 Hz | Ar-H (ortho to C=O) |

| ¹³C | 30.7 | - | -CH₂Br |

| ¹³C | 115.8 (d, J = 22.0 Hz) | - | Ar-C (meta to C=O) |

| ¹³C | 131.2 (d, J = 9.0 Hz) | - | Ar-C (ortho to C=O) |

| ¹³C | 165.7 (d, J = 254.0 Hz) | - | Ar-C-F |

In the target molecule, this compound, the additional bromine atom on the aromatic ring would further influence the chemical shifts of the remaining aromatic protons due to its electronegativity and steric effects, leading to a more complex splitting pattern.

¹⁹F NMR for Specific Elucidation of Fluorine-Containing Moieties

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. The chemical shift of the fluorine atom is very sensitive to its electronic environment. In fluorinated acetophenones, ¹⁹F NMR can confirm the presence and position of the fluorine substituent on the aromatic ring. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, with its chemical shift influenced by the positions of the two bromine atoms and the acetyl group.

Investigation of Through-Space Spin-Spin Couplings (TS-Couplings) in Fluorinated Acetophenone Derivatives

A significant phenomenon observed in 2'-fluoro-substituted acetophenone derivatives is through-space spin-spin coupling (TS-coupling) between the fluorine atom and the α-protons or α-carbon of the acetyl group. fishersci.ca This type of coupling occurs when two atoms are constrained at a distance smaller than the sum of their van der Waals radii, allowing for the exchange of spin information through space, irrespective of the number of bonds separating them. fishersci.ca

Studies on compounds like 2'-fluoroacetophenone (B1202908) have revealed that the observation of significant ⁵J(Hα, F) and ⁴J(Cα, F) coupling constants is indicative of a preferred s-trans conformation, where the fluorine atom and the carbonyl oxygen are on opposite sides of the C(aromatic)-C(carbonyl) bond. chemicalbook.com This conformation brings the fluorine atom in close proximity to the α-hydrogens and α-carbon. chemicalbook.com The magnitude of these TS-couplings has been found to correlate with the dielectric constant of the solvent. chemicalbook.com It is highly probable that this compound would also exhibit a preferred s-trans conformation due to the steric and electronic repulsion between the ortho-bromo substituent and the carbonyl group, which would be reinforced by the repulsion between the fluorine and carbonyl groups. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "molecular fingerprint" and are useful for identifying functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. The C-F bond stretching vibration would appear in the 1250-1000 cm⁻¹ region, while the C-Br stretching vibrations are found at lower wavenumbers, typically between 600 and 500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Carbonyl (C=O) Stretch | 1700-1680 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1000 |

An authentic infrared spectrum is available for the analog 2-bromo-1-(4-fluorophenyl)ethanone , which would show similar characteristic peaks, though the substitution pattern on the aromatic ring in the target compound would lead to shifts in the exact peak positions and changes in the fingerprint region. fishersci.ca

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₈H₅Br₂FO). Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for α-bromoacetophenones include α-cleavage, leading to the formation of the bromofluorobenzoyl cation and the bromomethyl radical.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z |

|---|---|

| [C₈H₅Br₂FO]⁺ (Molecular Ion) | 297.87 (for ⁷⁹Br, ⁷⁹Br) |

| [C₇H₃BrFO]⁺ (Loss of -CH₂Br) | 201.94 (for ⁷⁹Br) |

Analysis of the related compound 2-bromo-1-(4-fluorophenyl)ethanone shows a molecular weight of 217.04 g/mol , and its mass spectrum would exhibit a simpler isotopic pattern due to the single bromine atom. fishersci.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For fluorinated acetophenone derivatives, X-ray crystallographic analysis has been used to confirm the conformational preferences observed in solution via NMR. nih.gov Studies on related compounds have shown that 2'-fluoro-substituted acetophenones adopt an s-trans conformation in the solid state, which is consistent with DFT calculations and NMR data. nih.gov This conformation is likely driven by the minimization of steric and electrostatic repulsion between the substituents on the aromatic ring and the acetyl group. nih.gov It is therefore highly probable that a crystal structure of this compound would reveal a similar s-trans arrangement, with the bulky ortho-bromo group further enforcing this preference.

Computational Chemistry Approaches to Understanding 2 Bromo 1 2 Bromo 4 Fluorophenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than other high-level methods while often providing a high degree of accuracy, making it ideal for analyzing medium-sized organic molecules like 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone. researchgate.netimist.ma

DFT calculations can generate detailed maps of electron density distribution across a molecule. These maps are crucial for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the electronegative oxygen, fluorine, and bromine atoms create a complex electronic landscape.

Electrophilic Sites: The carbonyl carbon atom (C=O) is a primary electrophilic site due to the strong electron-withdrawing effect of the adjacent oxygen atom. This makes it susceptible to attack by nucleophiles. The carbon atom attached to the bromine on the ethanone (B97240) side chain (the α-carbon) is also electrophilic, as the bromine atom can act as a leaving group in nucleophilic substitution reactions.

Nucleophilic Sites: The carbonyl oxygen, with its lone pairs of electrons, is a prominent nucleophilic site. The fluorine and bromine atoms on the phenyl ring also possess lone pairs, contributing to localized regions of high electron density.

Visualizing the Molecular Electrostatic Potential (MEP) surface is a common way to represent these sites. On an MEP map, red areas indicate high electron density (nucleophilic) while blue areas signify low electron density (electrophilic). For this compound, the region around the carbonyl oxygen would appear red, while the carbonyl carbon would be characterized by a blue hue.

A significant application of DFT is the modeling of chemical reactions. researchgate.net By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, DFT can predict the activation energy (Ea) of a reaction. nih.govchemrxiv.org A lower activation energy implies a faster reaction rate.

For this compound, DFT could be used to model various transformations, such as:

Nucleophilic Acyl Substitution: The reaction pathway for a nucleophile attacking the carbonyl carbon.

Nucleophilic Substitution at the α-carbon: The displacement of the α-bromo substituent by a nucleophile, a common reaction for α-haloketones.

Electrophilic Aromatic Substitution: Although less likely due to the deactivating nature of the halo and acyl groups, pathways for substitution on the phenyl ring could be explored.

By mapping the potential energy surface, researchers can identify the most favorable reaction pathway (the one with the lowest activation barrier), providing critical insights for planning organic syntheses. imist.ma Machine learning models are increasingly being combined with DFT data to accelerate the prediction of activation energies across a wide range of reactions. nih.govchemrxiv.org

Molecular Dynamics (MD) Simulations for Assessing Conformational Flexibility and Solvent Effects

While DFT calculations typically focus on static, optimized structures (often representing the molecule at 0 Kelvin), Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of conformational flexibility and the explicit inclusion of solvent effects, providing a more realistic picture of the molecule's behavior in solution. researchgate.net

For this compound, the key flexible bond is the one connecting the carbonyl group to the phenyl ring. MD simulations can reveal the preferred rotational angles (dihedrals) and the energy barriers between different conformations. The presence of the ortho-bromine substituent likely imposes significant steric hindrance, influencing the planarity and rotational freedom of the ketone side chain relative to the aromatic ring. researchgate.net

Furthermore, MD simulations can model how solvent molecules (e.g., water, ethanol, or chloroform) arrange themselves around the solute. These solvent interactions can stabilize certain conformations over others and influence the accessibility of reactive sites, thereby affecting reaction rates and outcomes.

Quantum Chemical Descriptors for Quantitative Structure-Reactivity/Selectivity Relationships

DFT calculations yield several numerical descriptors that quantify the electronic characteristics and reactivity of a molecule. These descriptors are often used in Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net

Chemical Potential (μ): A measure of the tendency of electrons to escape from the system. mdpi.com

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Soft molecules have a small energy gap and are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a scale for its electrophilic character. researchgate.net

These descriptors allow for a quantitative comparison of the reactivity of this compound with other related compounds.

Illustrative Data Table of Quantum Chemical Descriptors (Note: The following values are hypothetical, calculated for illustrative purposes to demonstrate the output of DFT calculations.)

| Descriptor | Hypothetical Value (eV) | Implication for Reactivity |

| HOMO Energy | -7.25 | Indicates electron-donating capability. |

| LUMO Energy | -2.15 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.10 | Suggests moderate chemical reactivity. |

| Chemical Potential (μ) | -4.70 | Measures the escaping tendency of electrons. |

| Global Hardness (η) | 2.55 | Indicates resistance to charge transfer. |

| Electrophilicity Index (ω) | 4.32 | Suggests a strong electrophilic nature. |

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a molecule. By comparing the calculated spectrum with the experimental one, chemists can confirm the molecular structure and assign specific peaks to the correct atoms. researchgate.net For a complex molecule like this compound, this can be invaluable for distinguishing between the signals of aromatic protons in a substituted ring.

IR Spectroscopy: DFT can calculate the vibrational frequencies corresponding to different bond stretches and bends. These theoretical frequencies help in assigning the absorption bands in an experimental IR spectrum to specific functional groups, such as the characteristic C=O stretch of the ketone. researchgate.net

This comparison between theoretical and experimental data serves as a powerful validation tool for both the computational model and the synthesized chemical structure.

Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts (Note: Experimental data is hypothetical and for illustrative purposes only.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Carbonyl (C=O) | 189.5 | 190.1 |

| Alpha-Carbon (-CH₂Br) | 32.1 | 31.5 |

| C-F (Aromatic) | 165.2 (JCF = 255 Hz) | 164.8 (JCF = 254 Hz) |

| C-Br (Aromatic) | 118.9 | 119.3 |

Applications of 2 Bromo 1 2 Bromo 4 Fluorophenyl Ethanone As a Key Intermediate in Complex Molecule Synthesis

Precursor in Medicinal Chemistry Research for Advanced Pharmacophore Development

For instance, the related compound 2'-Bromo-4'-fluoroacetophenone is a vital intermediate in the synthesis of drugs like the anti-inflammatory Flurbiprofen and the cancer treatment Binimetinib. innospk.com Another similar compound, 2-Bromo-1-(4-fluorophenyl)ethanone, serves as a precursor for potential aromatase inhibitors, which are important in treating hormone-dependent cancers. nbinno.com

Synthesis of Novel Heterocyclic Scaffolds with Research Interest

While specific examples for 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone are not detailed in the available literature, its structural motifs are common in the synthesis of heterocyclic compounds. The dual bromine atoms—one on the aromatic ring and one on the acetyl group—present multiple reactive sites for cyclization reactions.

The analogous compound, 2-Bromo-1-(4-fluorophenyl)ethanone, is used to synthesize thiazolo[3,2-b] innospk.comnbinno.commyskinrecipes.comtriazoles, which have potential antimicrobial activity. nbinno.com Similarly, 2-Bromo-3′-fluoroacetophenone is a known building block for various heterocycles, including pyrazines and thiazoles. ossila.com The reaction of such bromo-ketones with amine or thiol-containing compounds is a common strategy for forming five or six-membered heterocyclic rings, a foundational step in developing new therapeutic agents. researchgate.net

Exploration of Derivatives for Diverse Biological Investigation

The exploration of derivatives from this compound is a logical step in drug discovery, although specific studies on this compound are not prominent. The core structure allows for systematic modification to investigate structure-activity relationships (SAR). The bromine atom on the ethanone (B97240) group is a good leaving group, facilitating nucleophilic substitution reactions with various amines, thiols, and other nucleophiles to create a library of derivatives.

Building Block in Agrochemical Research for Active Ingredient Synthesis

Although direct applications of this compound in agrochemical research are not specified in the search results, its chemical relatives are known to be valuable in this field. For example, 2'-Bromo-4'-fluoroacetophenone is an instrumental intermediate in creating pesticides, particularly pyrethroids like cyhalothrin (B162358). innospk.com The reactivity of the brominated ketone structure is suitable for synthesizing a range of agricultural chemicals designed to improve crop pest resistance. nbinno.com The presence of both bromine and fluorine atoms in the target compound is a feature often exploited in the design of modern agrochemicals to enhance biological activity and metabolic stability.

Role in Materials Science and Polymer Chemistry for Functionalized Monomer Production

There is no specific information available regarding the role of this compound in materials science or polymer chemistry. However, related compounds have found applications in this area. For instance, 2-Bromo-1-(4-fluorophenyl)ethanone is used in the formation of symmetrical pyridines, which are noted for having applications in materials science due to their electronic and optical properties. nbinno.com The reactive nature of the α-bromo ketone could potentially be utilized to graft the molecule onto polymer backbones or to synthesize functionalized monomers for specialized polymers, although such research has not been specifically reported for this compound.

Design and Synthesis of Chemical Probes and Sensory Molecules

Specific examples of this compound being used to design chemical probes or sensory molecules are not found in the provided literature. The general class of α-haloketones can be used as reactive intermediates to attach to biomolecules for probing active sites or to build fluorescent sensors. The reactivity of the carbon-bromine bond allows for covalent modification of target proteins, which is a key principle in the design of certain chemical probes. The fluorophenyl moiety could also be incorporated into systems for fluorine-19 nuclear magnetic resonance (¹⁹F-NMR) studies, a technique used in chemical biology and materials science. However, dedicated research outlining such applications for this specific compound is not currently available.

Future Directions and Emerging Research Avenues for Polyhalogenated Acetophenone Derivatives

Development of Highly Selective and Stereoselective Synthetic Methodologies

A primary challenge in the synthesis of complex molecules is the precise control over the arrangement of atoms, known as stereochemistry. For polyhalogenated acetophenones, future research is heavily focused on developing methods that are not only efficient but also highly selective, allowing for the specific placement of functional groups and the creation of chiral centers with a defined 3D orientation.

The asymmetric synthesis of α-haloketones is a critical area of development. nih.gov Asymmetric reduction of a precursor ketone is a potent strategy to obtain chiral halohydrins, which are versatile intermediates for a wide range of biologically relevant compounds. nih.gov Research has demonstrated the successful asymmetric hydrogenation of various α-chloroacetophenones and even bromoketones using iridium catalysts with chiral ligands derived from cinchona alkaloids, achieving high enantiomeric excess (up to 99.6% ee). nbinno.com This approach allows for the production of both (R)- and (S)-chiral halohydrins by simply changing the catalyst's ligand configuration. nbinno.com

Another significant approach is the direct enantioselective α-halogenation of ketones. This can be achieved using chiral phase-transfer catalysts or organocatalysts, which facilitate the formation of organohalides with specific stereogenic centers. innospk.com The development of novel chiral amine catalysts continues to be an active area of research. innospk.com These methods are crucial as the reactivity of α-haloketones is significantly influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon susceptible to nucleophilic attack. nih.gov

The table below summarizes key findings in stereoselective synthesis relevant to halogenated ketones.

| Methodology | Catalyst/Reagent | Product Type | Key Outcome | Reference |

| Asymmetric Hydrogenation | Iridium catalyst with cinchona-alkaloid-based NNP ligands | Chiral Halohydrins | Both (R) and (S) enantiomers produced with up to 99.6% enantiomeric excess. nbinno.com | nbinno.com |

| Enantioselective α-Halogenation | Chiral Ammonium (B1175870) Phase-Transfer Catalysts | Chiral α-Haloketones | Precise control over the stereogenic center at the α-position. innospk.com | innospk.com |

| Asymmetric Reduction | Spiroaminoborate catalyst and Borane Dimethylsulfide (BH₃•DMS) | Chiral α-Halo Alcohols | Consistently produced corresponding (S)-epoxides with 97-99% enantiomeric excess. |

These advanced synthetic methodologies are pivotal for creating complex, stereochemically defined molecules, which is often a requirement for pharmacologically active compounds.

Integration of Flow Chemistry Principles for Scalable and Continuous Synthesis

Traditional batch synthesis methods often face challenges with safety, scalability, and consistency, particularly for reactions that are highly exothermic or involve hazardous reagents. Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages. This technology is a key future direction for the synthesis of polyhalogenated acetophenones.

Flow chemistry provides superior control over reaction parameters like temperature, pressure, and mixing, leading to improved product quality, higher yields, and enhanced safety profiles. rsc.org The high surface-area-to-volume ratio in flow reactors allows for unmatched heat transfer, mitigating the risk of runaway reactions, which is a concern in halogenation processes. skidmore.edu This enhanced control is crucial for selective reactions, as it can minimize the formation of by-products such as α,α-dihalogenated or ring-halogenated compounds. mdpi.com

A significant advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates. For instance, a continuous flow process for the multistep synthesis of α-halo ketones from N-protected amino acids has been developed. innospk.com This process uses a tube-in-tube reactor to generate and consume diazomethane in situ, eliminating the need to store or handle this toxic and explosive reagent. nih.govinnospk.com Similarly, hazardous brominating agents like molecular bromine (Br₂) can be generated and used in-line, directly followed by a quenching step, making the entire process safer and more sustainable. nih.gov

| Advantage of Flow Chemistry | Description | Relevance to Polyhalogenated Acetophenones | Reference |

| Enhanced Safety | Smaller reaction volumes and in-situ generation of hazardous reagents (e.g., diazomethane, Br₂) minimize risks. rsc.orgnih.gov | Synthesis often involves toxic and reactive halogens and intermediates. nih.gov | rsc.orgnih.gov |

| Superior Process Control | Precise control over temperature, pressure, and mixing leads to higher selectivity and yield. rsc.org | Minimizes by-products like di-halogenated or ring-halogenated compounds. mdpi.comrsc.org | rsc.orgmdpi.comrsc.org |

| Scalability | Production can be increased by running the system for longer durations or by "numbering up" (running multiple reactors in parallel). researchgate.net | Enables efficient production from laboratory to industrial scale. rsc.org | rsc.orgresearchgate.net |

| Multi-step Synthesis | Multiple reaction and purification steps can be connected sequentially ("telescoped synthesis"). researchgate.net | Streamlines the synthesis of complex derivatives without isolating intermediates. innospk.com | innospk.comresearchgate.net |

The integration of flow chemistry principles is poised to make the synthesis of polyhalogenated acetophenone (B1666503) derivatives safer, more efficient, and more scalable.

Application of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by providing powerful predictive tools. researchgate.net These technologies are being applied to design novel synthetic routes, predict reaction outcomes, and optimize reaction conditions, thereby accelerating the discovery and development of new molecules like polyhalogenated acetophenone derivatives.

ML models are particularly adept at predicting selectivity, a central challenge in the synthesis of polyhalogenated compounds. A workflow has been developed for aromatic halogenation that uses machine learning to predict the site of halogenation with high accuracy (around 80%). nih.gov Such models are trained on vast datasets of known reactions, allowing them to learn the complex interplay of factors that determine regioselectivity. nih.gov Other models are being developed to predict the reactivity of halogen radicals with organic compounds by combining molecular fingerprints with quantum descriptors as input features. mdpi.com

Furthermore, ML algorithms are powerful tools for reaction optimization. Instead of the traditional one-variable-at-a-time approach, ML-driven platforms can navigate complex, multi-dimensional parameter spaces to find the global optimal conditions for a reaction with significantly fewer experiments. Bayesian optimization, for example, has been successfully used to identify improved reaction conditions for various chemical transformations. skidmore.edu This integration of AI with automated robotic systems creates "self-driving labs" that can accelerate the discovery of new reactions and materials. nbinno.com

| AI/ML Application | Function | Impact on Synthesis of Polyhalogenated Acetophenones | Reference |

| Retrosynthesis Planning (CASP) | Proposes synthetic routes from a target molecule to available starting materials. rsc.org | Identifies novel and more efficient ways to synthesize specific derivatives. nbinno.com | rsc.orgnbinno.com |

| Site-Selectivity Prediction | Predicts the most likely position of a chemical modification, such as halogenation. nih.gov | Helps in designing reactions to achieve desired isomers of polyhalogenated compounds, reducing trial-and-error experimentation. nih.gov | nih.gov |

| Reactivity Prediction | Models predict reaction rate constants and the stability of reagents. | Provides insights into the behavior of halogenating agents and substrates, aiding in reaction design. | |

| Reaction Condition Optimization | Algorithms efficiently search for optimal parameters (temperature, catalyst, solvent, etc.) to maximize yield and selectivity. | Accelerates the development of robust and high-yielding synthetic protocols with minimal experimentation. skidmore.edu | skidmore.edu |

The application of AI and ML promises to significantly reduce the time and resources required to design and optimize the synthesis of complex polyhalogenated acetophenones.

Exploration of Unconventional Reactivity Patterns and Derivatization Strategies

While α-haloketones are well-established as versatile building blocks in reactions with nucleophiles, future research is exploring their use in more unconventional transformations to access novel molecular architectures. nih.gov These new strategies aim to expand the synthetic utility of polyhalogenated acetophenones beyond their traditional roles.

One promising area is the use of transition metal-catalyzed C–H functionalization. nbinno.com The ketone group can act as a directing group, guiding a metal catalyst to activate and functionalize a specific C–H bond, typically at the ortho-position of the aromatic ring. nbinno.com This strategy allows for the introduction of new substituents onto the fluorophenyl ring of a molecule like 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone, creating derivatives that would be difficult to access through classical electrophilic aromatic substitution.

Another avenue involves leveraging the unique reactivity of the di-halogenated core. For example, α,α'-dihaloketones can react with certain metal complexes, such as diiron nonacarbonyl (Fe₂(CO)₉), to generate reactive oxyallyl cation intermediates. nih.gov These intermediates can then participate in cycloaddition reactions with alkenes to construct new carbocyclic and heterocyclic ring systems. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a powerful strategy for streamlining synthesis. nih.gov Designing tandem sequences that exploit the multiple electrophilic sites of polyhalogenated acetophenones could lead to the rapid assembly of complex molecular scaffolds.

Furthermore, the selective activation of strong chemical bonds, which are typically considered unreactive, is a frontier in organic chemistry. Research has shown that rationally designed organophosphorus reagents can achieve the selective activation and manipulation of a single C–F bond in perfluoroalkyl ketones. This allows for the replacement of a fluorine atom—the strongest single bond to carbon—with other, more synthetically versatile halogens like chlorine or bromine. Applying this concept to polyhalogenated acetophenones could unlock unprecedented derivatization pathways by enabling selective reactions at sites previously considered inert.

| Strategy | Description | Potential Application to Polyhalogenated Acetophenones |

| Ketone-Directed C–H Functionalization | The carbonyl oxygen directs a transition metal catalyst to activate a C–H bond on the aromatic ring for further reaction. nbinno.com | Derivatization of the fluorophenyl ring at the ortho-position to introduce new functional groups. |

| Oxyallyl Cation Cycloadditions | Reaction of the dihaloketone moiety with a metal complex to form a reactive intermediate that undergoes cycloaddition. nih.gov | Construction of novel polycyclic and heterocyclic structures. |

| Tandem Reactions | A sequence of intramolecular reactions that occur consecutively in one pot to rapidly build molecular complexity. nih.gov | Efficient synthesis of complex derivatives by exploiting the multiple reactive sites of the starting material. |

| Selective C–F Bond Activation | Using specialized reagents to break a strong C–F bond and replace fluorine with another functional group. | Unlocking new derivatization possibilities by functionalizing the typically inert fluorinated positions. |

By exploring these unconventional reactivity patterns, chemists can significantly expand the chemical space accessible from polyhalogenated acetophenone building blocks, leading to the discovery of novel compounds with unique properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone?

- Methodological Answer : A common approach involves bromination of a precursor ketone. For example, bromine in chloroform (CHCl₃) can be added dropwise to a solution of 1-(2-bromo-4-fluorophenyl)ethanone under controlled conditions. Post-reaction, the mixture is washed with NaHCO₃ and sodium thiosulfate to remove excess bromine, followed by drying and recrystallization (e.g., from diethyl ether) . Adjusting stoichiometry and reaction time is critical to avoid over-bromination.

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and carbonyl carbons (δ 190–200 ppm).

- IR Spectroscopy : Confirm the ketone group (C=O stretch ~1700 cm⁻¹) and C-Br bonds (500–600 cm⁻¹).

- X-ray Crystallography : Resolve absolute configuration and bond lengths, as demonstrated in analogous brominated acetophenones .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak for C₈H₅Br₂FO).

Q. What are the key safety considerations when handling this compound in a laboratory setting?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors during synthesis or handling .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, use self-contained breathing apparatus (SCBA) and chemical-resistant suits .

- Storage : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond distances, angles, and torsional parameters. For example, SHELXL’s least-squares refinement can achieve R-factors <0.06 for high-resolution data. Challenges include resolving disordered bromine/fluorine positions; iterative refinement and Twinning Ratio (TWIN) commands in SHELX suite may resolve ambiguities .

Q. What strategies address competing bromination pathways during synthesis?

- Methodological Answer :

- Regioselectivity Control : Use directing groups (e.g., electron-withdrawing fluorine) to favor para/ortho bromination. Monitor reaction progress via TLC to halt at mono-bromination stage.

- Solvent Effects : Polar aprotic solvents (e.g., CHCl₃) enhance electrophilic substitution.

- Competing Byproducts : Characterize byproducts (e.g., di-brominated analogs) via column chromatography and LC-MS .

Q. How can researchers assess the stability of this compound under experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.

- Accelerated Stability Studies : Expose the compound to varying pH, temperature (25–60°C), and humidity (40–80% RH) for 1–4 weeks. Monitor degradation via HPLC and compare peak areas .

- Light Sensitivity : UV-Vis spectroscopy under UV light (254–365 nm) to detect photolytic byproducts.

Data Interpretation & Contradictions

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

- Methodological Answer : If NMR suggests a planar structure but X-ray shows torsional distortion:

Re-examine NMR sample purity (e.g., via GC-MS).

Check for dynamic effects (e.g., ring puckering) using variable-temperature NMR.

Validate crystallographic data with DFT calculations (e.g., Gaussian09) to model equilibrium geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.